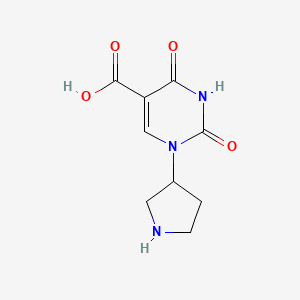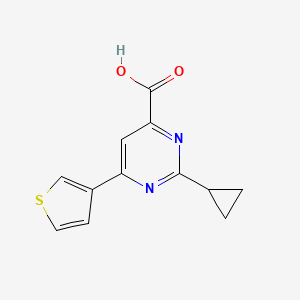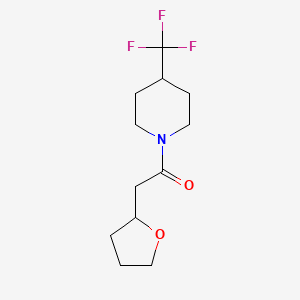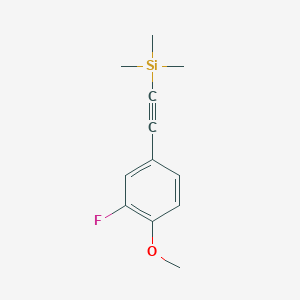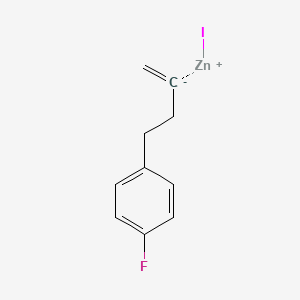![molecular formula C18H18N2O4 B14878739 ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B14878739.png)
ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate: (MFCD02025796) is a chemical compound with a molecular formula of C18H18N2O4 It is known for its unique structure, which includes a hydrazinylidene group and a phenoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate typically involves the condensation of ethyl acetoacetate with 4-phenoxyphenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Compounds with substituted phenoxy groups, leading to a variety of functionalized products.
Applications De Recherche Scientifique
Ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials, particularly in the development of polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate involves its interaction with molecular targets through its hydrazinylidene group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenoxyphenyl moiety contributes to the compound’s binding affinity and specificity, allowing it to interact with specific molecular pathways.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate can be compared with other hydrazinylidene-containing compounds:
Ethyl (2E)-3-oxo-2-[2-(4-methoxyphenyl)hydrazinylidene]butanoate: Similar structure but with a methoxy group instead of a phenoxy group, leading to different reactivity and binding properties.
Ethyl (2E)-3-oxo-2-[2-(4-chlorophenyl)hydrazinylidene]butanoate: Contains a chloro group, which can influence its chemical reactivity and biological activity.
Ethyl (2E)-3-oxo-2-[2-(4-nitrophenyl)hydrazinylidene]butanoate:
Uniqueness: The presence of the phenoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can be leveraged in designing specific reactions and applications in various fields.
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
ethyl (Z)-3-hydroxy-2-[(4-phenoxyphenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-18(22)17(13(2)21)20-19-14-9-11-16(12-10-14)24-15-7-5-4-6-8-15/h4-12,21H,3H2,1-2H3/b17-13-,20-19? |
Clé InChI |
IKMSECFCPHEDQB-KLAKZEAMSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


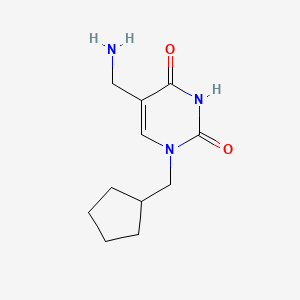
![3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14878665.png)
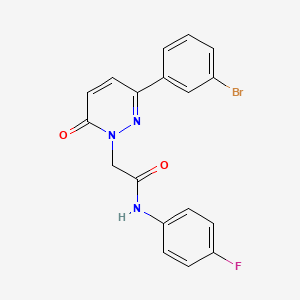
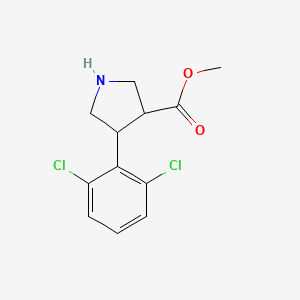
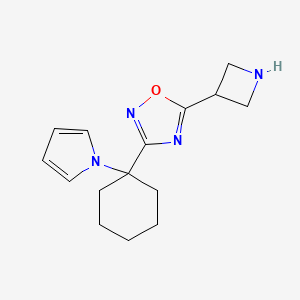
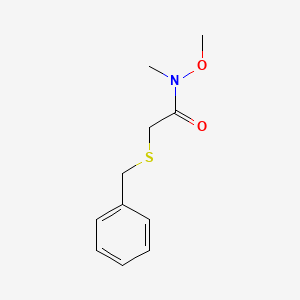
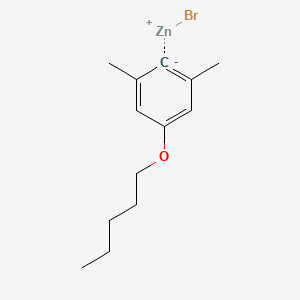
![4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B14878723.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
